molecular formula C13H14N2 B248831 3-methyl-N-(pyridin-4-ylmethyl)aniline

3-methyl-N-(pyridin-4-ylmethyl)aniline

カタログ番号: B248831
分子量: 198.26 g/mol
InChIキー: PVHUUGKPAJJYPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-N-(pyridin-4-ylmethyl)aniline (CAS: 355395-76-5) is an aniline derivative with the molecular formula C₁₃H₁₄N₂ and a molecular weight of 198.26 g/mol . The compound features a methyl group at the 3-position of the aniline ring and a pyridin-4-ylmethyl substituent on the nitrogen atom.

特性

分子式

C13H14N2

分子量

198.26 g/mol

IUPAC名

3-methyl-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3

InChIキー

PVHUUGKPAJJYPK-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NCC2=CC=NC=C2

正規SMILES

CC1=CC(=CC=C1)NCC2=CC=NC=C2

製品の起源

United States

類似化合物との比較

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Compound Name Substituents (Aniline Ring) Pyridine Position Molecular Weight (g/mol) Key Characteristics/Applications
3-Methyl-N-(pyridin-4-ylmethyl)aniline 3-Methyl 4-position 198.26 Base compound; used in medicinal chemistry studies.
4-Methoxy-N-(3-pyridinylmethyl)aniline 4-Methoxy 3-position 214.27 Enhanced electron-donating effects due to methoxy group; potential solubility differences.
JPIII (4-(2,5-Dimethoxyphenyl)-N-(pyridin-4-ylmethyl)aniline) 2,5-Dimethoxy 4-position ~280 (estimated) Studied for Orai1 channel inhibition in cardiac function .
4-(Pyridin-4-ylmethyl)aniline (1b) None (unsubstituted aniline) 4-position 184.24 Simpler structure; used as a precursor in hydrogenation reactions .
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline 5-Morpholino, 2-Nitro 3-position ~315 (estimated) Nitro group enhances electrophilicity; potential pharmacological activity .

Physicochemical Properties

  • Solubility : The methyl group in 3-methyl-N-(pyridin-4-ylmethyl)aniline reduces polarity compared to the methoxy analog, likely decreasing aqueous solubility but improving lipid membrane permeability .
  • Synthetic Accessibility :
    • 3-Methyl-N-(pyridin-4-ylmethyl)aniline is synthesized via alkylation reactions using pyridin-4-ylmethanamine and substituted nitrobenzene precursors .
    • 4-(Pyridin-4-ylmethyl)aniline (1b) is obtained through hydrogenation of 4-(4-nitrobenzyl)pyridine, achieving an 84% yield .

Pharmacological Relevance

  • JPIII (dimethoxyphenyl analog) has been investigated for its role in preserving left ventricular systolic function via Orai1 channel inhibition, highlighting the impact of bulky substituents on biological activity .
  • Nitro-containing analogs (e.g., 12a-d ) are often explored as kinase inhibitors or antimicrobial agents due to their electrophilic nitro groups, which facilitate covalent interactions with target proteins .

Case Study: Substituent-Driven Activity

  • Nitro Derivatives : In a study comparing 12a-d , the para-nitro derivative (12a) showed 10-fold higher inhibitory activity against a target enzyme compared to the meta-nitro analog (12c). This underscores the importance of substituent geometry .
  • Methoxy vs. Methyl : The methoxy analog’s higher molecular weight and polarity correlate with prolonged plasma half-life in pharmacokinetic studies, making it preferable for oral drug formulations .

Structural Insights from Crystallography

For example, the CSD contains data for over 500,000 structures, enabling comparative studies on bond lengths and angles influenced by substituents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。